
Clorhidrato de oxibutinina
Descripción general
Descripción
El cloruro de oxibutinina es un medicamento anticolinérgico utilizado principalmente para tratar la vejiga hiperactiva. Funciona relajando los músculos de la vejiga, reduciendo así la necesidad de orinar. Este compuesto es ampliamente reconocido por su eficacia y perfil de seguridad, convirtiéndolo en una terapia de primera línea para la vejiga hiperactiva .
Aplicaciones Científicas De Investigación
FDA-Approved Indications
The U.S. Food and Drug Administration (FDA) has approved oxybutynin chloride for the following indications:
- Overactive Bladder : Effective in adults and children aged five years and older.
- Neurogenic Bladder : Particularly beneficial for patients with neurological disorders that affect bladder control.
Off-Label Uses
Oxybutynin chloride has several off-label applications that have emerged from clinical observations:
- Management of Bladder Spasms : Used in patients with indwelling ureteral stents or Foley catheters .
- Refractory Nocturnal Enuresis : Often combined with desmopressin for treatment .
- Hyperhidrosis Treatment : Effective for managing conditions like methadone-induced hyperhidrosis and excessive sweating due to opioid withdrawal .
Comparative Efficacy of Formulations
Research has demonstrated that different formulations of oxybutynin have comparable efficacy but vary significantly in tolerability:
Formulation | Efficacy | Tolerability |
---|---|---|
Immediate-Release | Reduces urinary frequency by ~50% | High incidence of dry mouth (12%-70%) |
Extended-Release | Similar efficacy as immediate-release | Improved tolerability; fewer side effects |
Transdermal Patch | Comparable efficacy | Significantly better tolerability; reduced CNS effects |
Studies indicate that while all formulations are effective in reducing urge incontinence episodes, the extended-release and transdermal forms show improved patient compliance due to lower side effect profiles .
Case Study 1: Oxybutynin in Hyperhidrosis
A notable case report highlighted the successful use of oxybutynin in a patient experiencing hyperhidrosis secondary to opioid withdrawal. The patient reported significant relief from sweating after initiating treatment with oxybutynin, demonstrating its effectiveness beyond traditional indications .
Case Study 2: Oxybutynin Addiction
Conversely, a concerning case study documented instances of oxybutynin misuse among incarcerated individuals. Some patients developed dependence on the medication, using it to suppress cravings for other substances. This highlights the potential for abuse and the need for careful monitoring when prescribing oxybutynin .
Clinical Trials and Research Findings
Recent clinical trials have focused on evaluating the safety and efficacy of oxybutynin formulations:
- A double-blind trial assessing an extended-release formulation found significant reductions in hot flashes among postmenopausal women at a dose of 15 mg daily; however, side effects led to treatment discontinuation in some cases .
- Another study comparing transdermal delivery systems noted improved cognitive tolerability in elderly patients compared to oral formulations, suggesting a beneficial shift in administration routes .
Mecanismo De Acción
El cloruro de oxibutinina ejerce sus efectos inhibiendo la acción muscarínica de la acetilcolina en el músculo liso. Esta inhibición conduce a la relajación de los músculos de la vejiga, reduciendo la necesidad de orinar . El metabolito activo, la N-desetiloxibutinina, también contribuye a sus efectos terapéuticos .
Compuestos Similares:
Tolterodina: Otro anticolinérgico utilizado para la vejiga hiperactiva.
Solifenacina: Conocida por su acción selectiva en los receptores muscarínicos M3.
Darifenacina: Ofrece una mayor selectividad para los receptores M3 en comparación con la oxibutinina
Singularidad: El cloruro de oxibutinina es único debido a su perfil de efectos secundarios bien estudiado y su amplia aplicabilidad. A menudo se prefiere a otros anticolinérgicos debido a su eficacia y disponibilidad en diversas formulaciones .
Análisis Bioquímico
Biochemical Properties
Oxybutynin chloride exerts a direct antispasmodic effect on smooth muscle and inhibits the muscarinic action of acetylcholine . This antimuscarinic property reduces detrusor muscle activity, relaxing the bladder and preventing the urge to void .
Cellular Effects
Oxybutynin chloride influences cell function by reducing muscle spasms of the bladder and urinary tract . It is used to treat symptoms of overactive bladder, such as frequent or urgent urination, incontinence (urine leakage), and increased night-time urination .
Molecular Mechanism
The molecular mechanism of Oxybutynin chloride involves relaxing bladder smooth muscle. It exerts a direct antispasmodic effect on smooth muscle and inhibits the muscarinic action of acetylcholine . This inhibition prevents involuntary bladder contractions and/or urgency by inhibiting the muscarinic receptors within the urothelium and detrusor muscle .
Temporal Effects in Laboratory Settings
In laboratory settings, Oxybutynin chloride has been observed to have a rapid absorption rate, with peak concentrations reached within about 1 hour of administration . The drug’s effects are more pronounced in patients with uninhibited neurogenic bladders than in patients with reflex neurogenic bladders .
Dosage Effects in Animal Models
In animal models, Oxybutynin chloride has been used for the adjunctive therapy of detrusor hyperreflexia in dogs and in cats with FeLV-associated detrusor instability
Metabolic Pathways
Oxybutynin chloride is metabolized in the liver and also excreted in the urine . It undergoes extensive dose-dependent gut CYP3A4-mediated metabolism
Transport and Distribution
Studies done in rats show the drug distributed into the brain, lungs, kidneys, and liver .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del cloruro de oxibutinina implica la preparación del ácido (S)-2-ciclohexil-2-hidroxi-2-fenilacético, un intermedio clave. Este intermedio se esterifica luego con 4-(dietilamino)-2-butin-1-ol para formar oxibutinina .
Métodos de Producción Industrial: En entornos industriales, el cloruro de oxibutinina se produce mezclando el compuesto con propilenglicol y carbómero 934, seguido de la adición de trolamina para lograr la viscosidad deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones: El cloruro de oxibutinina experimenta diversas reacciones químicas, entre ellas:
Oxidación: Implica la conversión de oxibutinina a sus metabolitos.
Reducción: No se observa comúnmente en el cloruro de oxibutinina.
Sustitución: Implica el reemplazo de grupos funcionales en la molécula.
Reactivos y Condiciones Comunes:
Oxidación: Generalmente involucra enzimas citocromo P450, particularmente CYP3A4.
Sustitución: Utiliza reactivos como cloroformo y metanol para la cromatografía en capa fina.
Productos Principales: El metabolito principal del cloruro de oxibutinina es la N-desetiloxibutinina, que conserva la actividad farmacológica .
Comparación Con Compuestos Similares
Tolterodine: Another anticholinergic used for overactive bladder.
Solifenacin: Known for its selective action on M3 muscarinic receptors.
Darifenacin: Offers a higher selectivity for M3 receptors compared to oxybutynin
Uniqueness: Oxybutynin chloride is unique due to its well-studied side effect profile and broad applicability. It is often preferred over other anticholinergics due to its efficacy and availability in various formulations .
Actividad Biológica
Oxybutynin chloride is a widely used antimuscarinic agent primarily indicated for the treatment of overactive bladder (OAB) and associated conditions. Its biological activity is characterized by its ability to inhibit muscarinic receptors, leading to various physiological effects, particularly in the urinary tract. This article delves into the compound's pharmacodynamics, clinical efficacy, side effects, and specific case studies that highlight its biological activity.
Oxybutynin primarily acts as a muscarinic antagonist , selectively blocking M3 muscarinic receptors on the detrusor muscle of the bladder. This blockade results in:
- Decreased bladder contractions : Reducing urgency and frequency of urination.
- Increased bladder capacity : Allowing patients to hold larger volumes of urine without discomfort.
- Reduced involuntary bladder contractions : Particularly beneficial for patients with neurogenic bladder disorders.
Pharmacokinetics
Oxybutynin is well-absorbed from the gastrointestinal tract, with a bioavailability of approximately 153% for its extended-release formulations. The pharmacokinetic profile shows:
Formulation | Bioavailability | Peak Plasma Concentration (Tmax) | Duration of Action |
---|---|---|---|
Immediate Release | ~69% | 1-2 hours | 6-8 hours |
Extended Release | ~153% | 11-13 hours | 24 hours |
Clinical Efficacy
Numerous studies have demonstrated oxybutynin's effectiveness in managing OAB symptoms. A notable randomized controlled trial compared extended-release oxybutynin with tolterodine over 12 weeks, revealing that oxybutynin significantly reduced:
- Weekly urge incontinence episodes : P = 0.03
- Total incontinence episodes : P = 0.02
- Micturition frequency : P = 0.02
Both drugs improved symptoms significantly, but oxybutynin showed superior efficacy in all measured outcomes .
Side Effects and Tolerability
Despite its efficacy, oxybutynin is associated with several side effects, primarily due to its anticholinergic properties. Common adverse effects include:
- Dry mouth : Reported by approximately 28.1% of participants.
- Cognitive impairment : Studies indicate significant cognitive decrements in older adults .
- Constipation and abdominal pain : Noted in various clinical trials.
A long-term study highlighted that while many patients experienced side effects leading to discontinuation (8.4% due to dry mouth), those who continued treatment reported significant improvements in quality of life .
Case Studies and Research Findings
-
Pediatric Efficacy :
A study involving children aged 5 to 15 with neurogenic OAB demonstrated that both immediate-release (OXY-IR) and extended-release (OXY-ER) formulations improved clinical and urodynamic parameters effectively . -
Cognitive Effects in Older Adults :
A double-blind study assessed cognitive performance in older adults after administering oxybutynin. Results indicated significant cognitive impairments on various tests post-administration, emphasizing the need for careful monitoring in this demographic . -
Long-Term Safety Profile :
In a multicenter study assessing long-term use (up to 12 months), extended-release oxybutynin was generally well tolerated, with most adverse events occurring within the first three months .
Propiedades
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5633-20-5 (Parent) | |
Record name | Oxybutynin chloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045356 | |
Record name | Oxybutynin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508-65-2 | |
Record name | Oxybutynin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1508-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxybutynin chloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxybutynin chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxybutynin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(diethylamino)but-2-ynyl cyclohexylphenylglycolate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oxybutynin Chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9F3D9RENQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.